1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine
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Overview
Description
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique structure combining an adamantane moiety with a pyridine ring. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules. This combination endows the compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and a suitable pyridine derivative.
Reaction Conditions: A common method involves the alkylation of the pyridine ring with an adamantyl halide under basic conditions. For instance, 1-bromoadamantane can be reacted with 5-methyl-3,6-dihydro-2H-pyridine in the presence of a strong base like potassium tert-butoxide.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Scientific Research Applications
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or neurodegenerative processes.
Pathways Involved: The pathways affected by the compound include those related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives:
Similar Compounds: Examples include amantadine, memantine, and rimantadine, which also feature the adamantane moiety.
Properties
Molecular Formula |
C16H25N |
---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16/h3,13-15H,2,4-11H2,1H3 |
InChI Key |
YBFIUUMCEXDWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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